molecular formula C13H13BrN2O2S2 B10948335 (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one

Cat. No.: B10948335
M. Wt: 373.3 g/mol
InChI Key: DGEXNZHQTKDLRX-POHAHGRESA-N
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Description

5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound featuring a brominated thienyl group, a tetrahydrofuran ring, and an imidazolone core

Preparation Methods

The synthesis of 5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. The synthetic route often starts with the bromination of a thienyl precursor, followed by the formation of the imidazolone ring through cyclization reactions. The tetrahydrofuran moiety is introduced via nucleophilic substitution or addition reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolone ring can be reduced under hydrogenation conditions.

    Substitution: The bromine atom in the thienyl group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or electronic devices, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thienyl group and the imidazolone core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target, but generally, the compound exerts its effects through a combination of binding affinity and structural compatibility with the target molecules.

Comparison with Similar Compounds

Compared to other similar compounds, 5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE stands out due to its unique combination of a brominated thienyl group and an

Properties

Molecular Formula

C13H13BrN2O2S2

Molecular Weight

373.3 g/mol

IUPAC Name

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H13BrN2O2S2/c14-11-4-3-9(20-11)6-10-12(17)16(13(19)15-10)7-8-2-1-5-18-8/h3-4,6,8H,1-2,5,7H2,(H,15,19)/b10-6-

InChI Key

DGEXNZHQTKDLRX-POHAHGRESA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=CC=C(S3)Br)/NC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=CC=C(S3)Br)NC2=S

Origin of Product

United States

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